

comparative analysis of precursors for adiponitrile synthesis

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Compound of Interest

Compound Name: *cis-1,4-Dichloro-2-butene*

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A Comparative Guide to Adiponitrile Synthesis: Butadiene, Adipic Acid, and Acrylonitrile Precursors

Adiponitrile (ADN) is a crucial chemical intermediate, primarily used in the production of nylon 6,6. The industrial synthesis of adiponitrile has evolved over the years, with several methods employing different precursors. This guide provides a comparative analysis of the three main precursors for adiponitrile synthesis: butadiene, adipic acid, and acrylonitrile. The comparison covers reaction pathways, experimental data on performance, and detailed experimental protocols for each route.

Comparative Performance of Adiponitrile Synthesis Precursors

The selection of a precursor for adiponitrile synthesis is a trade-off between process efficiency, economic viability, and environmental impact. The following table summarizes the key quantitative data for the synthesis of adiponitrile from butadiene, adipic acid, and acrylonitrile.

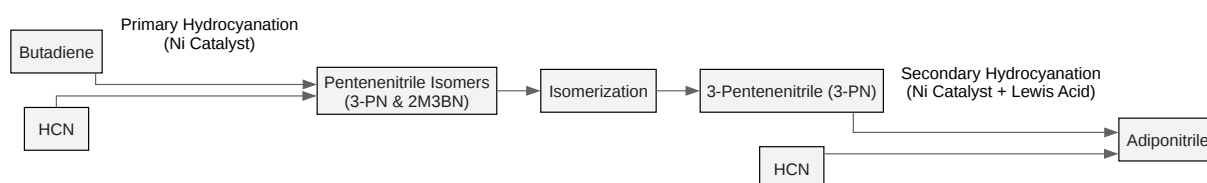
Parameter	Butadiene (Hydrocyanation)	Adipic Acid (Dehydrative Amination)	Acrylonitrile (Electrochemical Hyrodimerization)
Overall Yield	97-99% [1]	Gas Phase: 92-96% [2] , Liquid Phase: 84-93% (with diluent) [2]	Not typically reported as a single overall yield; focus is on selectivity and Faradaic efficiency.
Selectivity	81-87% (single-pass to ADN) [1]	High, but can be affected by side reactions at high temperatures.	Up to 83% [3] , with some reports as high as 90%.
Key Catalyst	Nickel-phosphorus complexes (e.g., Ni(P(OAr) ₃) ₄) with a Lewis acid co-catalyst (e.g., AlCl ₃ , ZnCl ₂) [4]	Phosphoric acid or its salts (e.g., boron phosphate) [5]	Cathode material (e.g., lead, cadmium) is crucial. [6]
Reaction Temperature	30-150°C [2]	Liquid Phase: 200-300°C [2] , Gas Phase: 350-420°C [2]	20-60°C [7]
Reaction Pressure	Atmospheric to 20 bar	Atmospheric or slightly elevated.	Atmospheric.
Key Raw Materials	Butadiene, Hydrogen Cyanide [4]	Adipic Acid, Ammonia [5]	Acrylonitrile, Water, Supporting Electrolyte [8]
Byproducts	2-Methylglutaronitrile, pentenenitrile isomers [6]	Cyclopentanone, various condensation products. [9]	Propionitrile, 1,3,5-tricyanohexane (trimer) [8]

Reaction Pathways and Mechanisms

The synthesis of adiponitrile from each precursor follows a distinct chemical pathway.

Butadiene Hydrocyanation

The synthesis of adiponitrile from butadiene is a multi-step process involving the nickel-catalyzed addition of hydrogen cyanide (HCN). The overall process can be summarized in three main stages: primary hydrocyanation, isomerization, and secondary hydrocyanation.

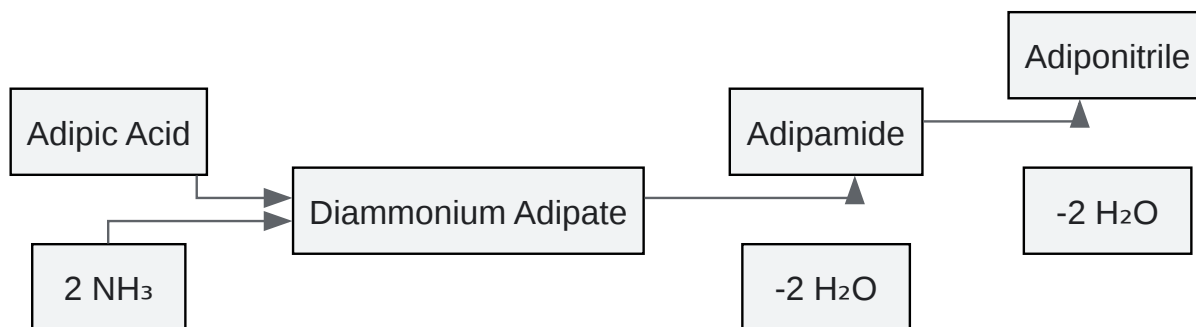


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Butadiene Hydrocyanation Pathway

Adipic Acid Dehydrative Amination

This process involves the reaction of adipic acid with ammonia at high temperatures. The reaction proceeds through the formation of an ammonium salt, followed by dehydration to form an amide, and finally, a nitrile.

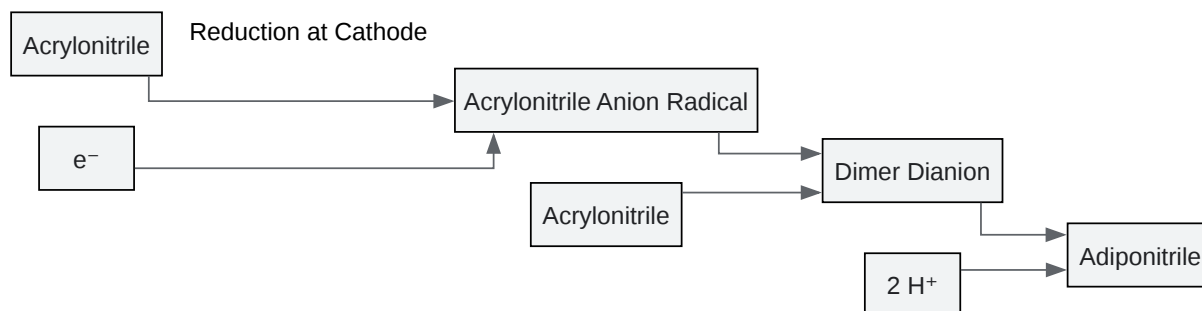


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Adipic Acid Dehydrative Amination Pathway

Acrylonitrile Electrochemical Hydrodimerization

The synthesis of adiponitrile from acrylonitrile is an electrochemical process where two molecules of acrylonitrile are coupled at the cathode. The reaction mechanism involves the formation of an acrylonitrile anion radical.



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Acrylonitrile Electrochemical Hydrodimerization Mechanism

Experimental Protocols

The following are representative experimental protocols for the synthesis of adiponitrile from each precursor, based on descriptions of industrial processes and laboratory studies.

Synthesis of Adiponitrile from Butadiene (Hydrocyanation)

This protocol describes a three-step process analogous to the industrial DuPont process.^{[1][10]}

Step 1: Primary Hydrocyanation

- A high-pressure reactor is charged with a nickel(0)-phosphite catalyst (e.g., $Ni[P(O\text{-}tolyl)_3]_4$) and a solvent such as THF.
- The reactor is pressurized with nitrogen and heated to approximately 80-130°C.

- A mixture of liquid butadiene and hydrogen cyanide (HCN) is continuously fed into the reactor.
- The reaction is maintained for a sufficient residence time to achieve high conversion of butadiene.
- The product stream, containing a mixture of 3-pentenitrile (3-PN) and 2-methyl-3-butenitrile (2M3BN), is collected after cooling and depressurization.

Step 2: Isomerization

- The mixture of pentenenitrile isomers from Step 1 is fed into a separate reactor containing the same nickel catalyst.
- The reactor is heated to 60-120°C.
- The branched 2M3BN is isomerized to the linear 3-PN.
- The product is a mixture enriched in 3-PN.

Step 3: Secondary Hydrocyanation

- The 3-PN enriched mixture from Step 2 is fed into a third reactor.
- The same nickel catalyst and a Lewis acid co-catalyst (e.g., aluminum trichloride) are added.
- Hydrogen cyanide is fed into the reactor at a controlled rate.
- The reaction is maintained at a temperature of 30-130°C.
- The product, adiponitrile, is purified by distillation.

Synthesis of Adiponitrile from Adipic Acid (Dehydrative Amination)

This protocol describes a gas-phase catalytic dehydration.^{[2][9]}

- A fixed-bed reactor is packed with a solid acid catalyst, such as silica-supported phosphoric acid.
- The reactor is heated to a temperature of 350-420°C.
- A stream of hot ammonia gas is passed through the reactor.
- Molten adipic acid is vaporized and introduced into the ammonia stream.
- The gaseous mixture passes through the catalyst bed, where the dehydrative amination occurs.
- The product stream is cooled to condense the adiponitrile and any unreacted starting materials or byproducts.
- The crude adiponitrile is then purified by distillation.

Synthesis of Adiponitrile from Acrylonitrile (Electrochemical Hydrodimerization)

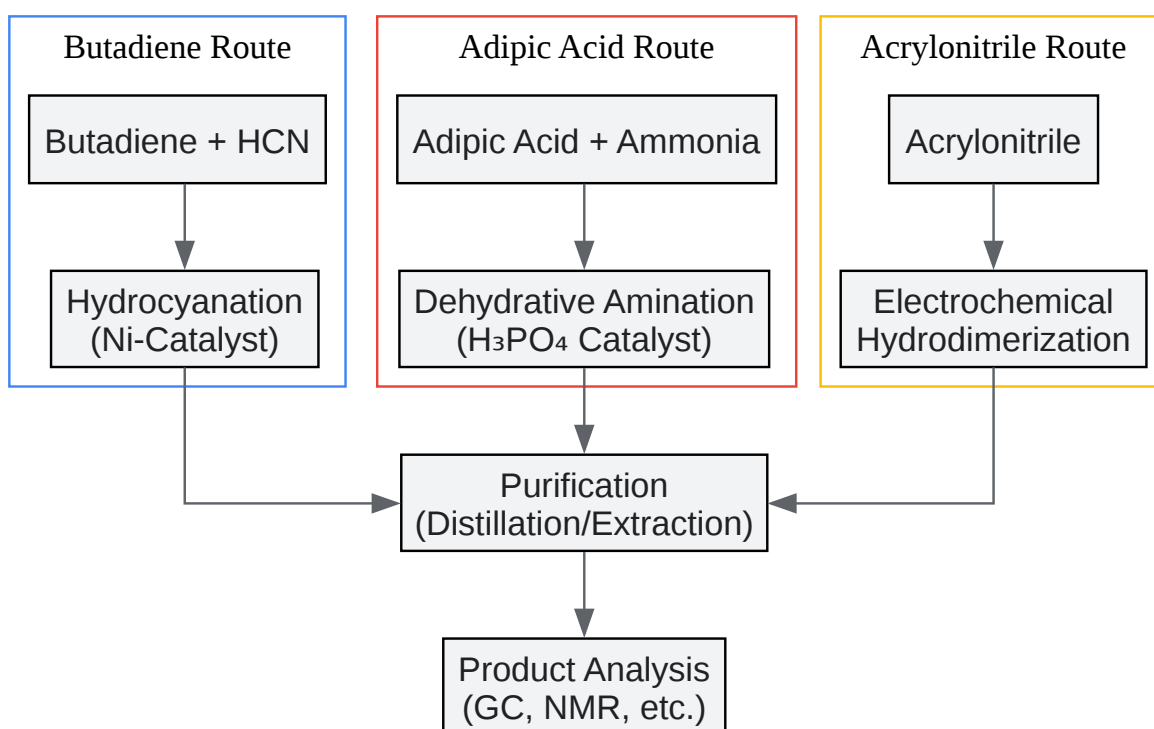
This protocol is based on the Monsanto process for the electrochemical hydrodimerization of acrylonitrile.^{[6][7]}

- An undivided electrolytic cell is equipped with a lead or cadmium cathode and a dimensionally stable anode (DSA).
- The electrolyte is prepared by dissolving a quaternary ammonium salt (e.g., tetraethylammonium p-toluenesulfonate) and a supporting electrolyte (e.g., sodium phosphate) in water.
- Acrylonitrile is added to the electrolyte to form an emulsion.
- The pH of the electrolyte is adjusted to be neutral or slightly alkaline.
- A constant current is applied across the electrodes while maintaining the cell temperature between 20-60°C.
- The electrolyte is continuously circulated through the cell.

- After the reaction, the organic layer containing adiponitrile is separated from the aqueous electrolyte.
- The adiponitrile is purified by extraction and distillation.

Experimental Workflow Overview

The general workflow for the synthesis and analysis of adiponitrile from these precursors is outlined below.

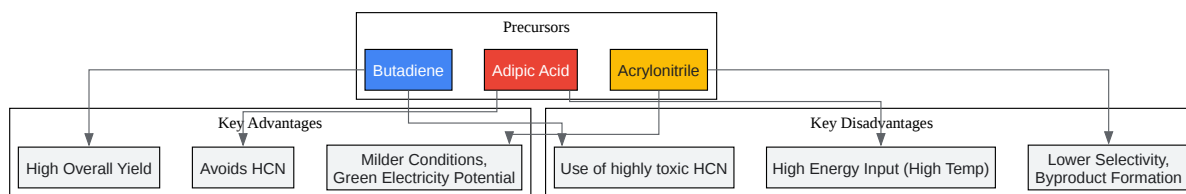


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General Experimental Workflow for Adiponitrile Synthesis

Logical Comparison of Precursors

The choice of precursor for adiponitrile synthesis depends on a variety of factors, including cost, safety, and environmental considerations.



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Comparative Logic of Adiponitrile Precursors

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